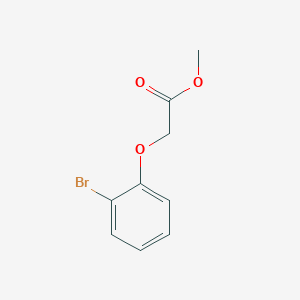

Methyl 2-(2-bromophenoxy)acetate

Description

Methyl 2-(2-bromophenoxy)acetate is an ester derivative of phenoxyacetic acid, featuring a bromine substituent at the ortho position of the phenoxy group and a methyl ester moiety. For example, ethyl 2-(2-bromophenoxy)acetate is prepared by refluxing 2-bromophenol with ethyl chloroacetate in the presence of K₂CO₃ in anhydrous acetone .

Its reactivity is influenced by the electron-withdrawing bromine atom and the ester group’s hydrolytic sensitivity.

Properties

IUPAC Name |

methyl 2-(2-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZGLCBUVMGUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-(2-bromophenoxy)acetic acid is refluxed with excess methanol in the presence of concentrated sulfuric acid (H₂SO₄). The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carboxylic carbon for nucleophilic attack by methanol. Water, a byproduct, is removed via azeotropic distillation or molecular sieves to shift equilibrium toward ester formation.

Representative Protocol

-

Reactants : 2-(2-Bromophenoxy)acetic acid (1 equiv), methanol (10–15 equiv), H₂SO₄ (0.1–0.5 equiv).

-

Conditions : Reflux at 65–70°C for 3–6 hours.

-

Workup : Neutralization with NaHCO₃, extraction with dichloromethane, drying (Na₂SO₄), and solvent evaporation.

Optimization Strategies

-

Catalyst Alternatives : p-Toluenesulfonic acid (pTSA) reduces side reactions compared to H₂SO₄, particularly for acid-sensitive substrates.

-

Solvent-Free Systems : Microwave-assisted reactions under solvent-free conditions achieve 90% conversion in 20 minutes, reducing energy consumption.

-

Dean-Stark Traps : Effective for water removal, improving yields to >95% in refluxing toluene.

Transesterification: A Versatile Alternative

Transesterification offers a route to methyl 2-(2-bromophenoxy)acetate from higher esters (e.g., ethyl or benzyl derivatives). This method is advantageous when the free acid is inaccessible or unstable.

Reaction Dynamics

A base-catalyzed mechanism (e.g., NaOMe) facilitates alkoxide exchange. For example, ethyl 2-(2-bromophenoxy)acetate reacts with methanol to yield the methyl ester:

Key Considerations

-

Equilibrium Control : Excess methanol (20 equiv) drives the reaction to completion.

-

Temperature : 60–70°C minimizes side reactions like hydrolysis.

Green Chemistry Approaches

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) catalyze ester synthesis under mild conditions. While slower than acid catalysis (24–48 hours), enzymatic methods eliminate corrosive acids and enable room-temperature reactions.

Case Study :

-

Substrate : 2-(2-Bromophenoxy)acetic acid.

-

Conditions : 1:5 molar ratio (acid:methanol), 35°C, 300 rpm.

-

Conversion : 70–75% after 48 hours.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Optimization

-

Recrystallization : Hexane/ethyl acetate (8:2) removes residual acid or diesters.

-

Column Chromatography : Silica gel with 5% ethyl acetate/hexane achieves >99% purity.

Industrial-Scale Production Insights

Cost-Effective Catalysis

A plant-scale protocol for methyl 2-(4-bromophenyl)-2-methylpropionate (analogous synthesis) uses:

Waste Reduction Strategies

-

Solvent Recovery : Distillation recovers >90% methanol.

-

Bromine Recycling : HBr byproduct is neutralized to NaBr for reuse.

Emerging Methodologies

Photocatalytic Esterification

TiO₂-mediated reactions under UV light enable ester synthesis at 25°C, though yields remain moderate (50–60%).

Continuous Flow Systems

Microreactors enhance heat/mass transfer, reducing reaction times to <10 minutes with 85% yield in preliminary trials.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-bromophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

Nucleophilic Substitution: Products include substituted phenoxyacetic acid derivatives.

Ester Hydrolysis: Yields 2-(2-bromophenoxy)acetic acid.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Pharmaceutical Compounds

- Methyl 2-(2-bromophenoxy)acetate serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the preparation of compounds related to antipsychotics and antidepressants, such as Asenapine derivatives. Asenapine is known for its action as a serotonin (5HT2) and dopamine (D2) receptor antagonist, making it relevant in treating schizophrenia and bipolar disorder .

- Alkylation Reactions

- Research in Organic Chemistry

Case Study 1: Synthesis of Tetradehydro Asenapine

A study highlighted the use of methyl 2-(2-bromophenoxy)acetate as a reagent in synthesizing 2,3,3a,12b-Tetradehydro Asenapine (T291630), which is a degradation product of Asenapine. This synthesis demonstrates the compound's utility in developing derivatives that may exhibit improved therapeutic effects or reduced side effects compared to their parent compounds .

Case Study 2: Modification of Histidine

Another application involves the chemical modification of histidine residues in peptides and proteins using methyl 2-(2-bromophenoxy)acetate. This modification can alter the biological activity or stability of therapeutic proteins, providing insights into protein engineering and drug development .

Data Table: Summary of Applications

Safety Considerations

While methyl 2-(2-bromophenoxy)acetate has significant applications, it is essential to handle it with care due to potential toxicity by ingestion or inhalation. Proper safety protocols should be followed to minimize exposure risks.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenoxy)acetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

Ethyl 2-(2-bromophenoxy)acetate

- Structure and Synthesis: Ethyl 2-(2-bromophenoxy)acetate shares the same bromophenoxy backbone as the methyl ester but differs in the alkyl ester group (ethyl vs. methyl). It crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 5.3473(3) Å, b = 26.7605(15) Å, c = 7.9862(5) Å, and β = 107.796(4)°. Intermolecular C–H···O hydrogen bonds form infinite chains along the [100] direction .

- Applications: Ethyl phenoxyacetate derivatives are widely used as herbicides, pesticides, and intermediates in synthesizing bioactive molecules with antiulcerogenic and anticonvulsant activities .

Ethyl 2-(4-chloro-3-methylphenoxy)acetate

- Structural Similarities: This analog replaces the ortho-bromine with a para-chloro and meta-methyl group. Despite these substituent differences, its molecular geometry closely resembles ethyl 2-(2-bromophenoxy)acetate, with a dihedral angle of 1.86° between the ethyl chain and benzene ring .

Methyl 4-(2-bromophenoxy)-3-acetamidobenzoate (5c)

Data Tables

Table 1: Comparison of Key Structural Analogs

Biological Activity

Methyl 2-(2-bromophenoxy)acetate, with the chemical formula and CAS number 57486-69-8, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and applications in medicinal chemistry.

Methyl 2-(2-bromophenoxy)acetate is synthesized primarily from methanol and 2-bromophenylacetic acid. The compound's molecular weight is approximately 229.07 g/mol, and it has a high gastrointestinal absorption rate, indicating good bioavailability .

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 2.41 |

| H-bond Donors | 0 |

| H-bond Acceptors | 2 |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of methyl 2-(2-bromophenoxy)acetate, particularly against various bacterial strains. In one study, compounds similar to methyl 2-(2-bromophenoxy)acetate were found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with protein synthesis .

Antichlamydial Activity

Methyl 2-(2-bromophenoxy)acetate is also noted for its potential antichlamydial activity. Research indicates that derivatives of this compound can selectively inhibit Chlamydia trachomatis, affecting the size and morphology of chlamydial inclusions in infected cells. This suggests a promising avenue for developing targeted therapies against chlamydial infections .

Case Studies

- Antimicrobial Efficacy : A study explored the effectiveness of various brominated compounds, including methyl 2-(2-bromophenoxy)acetate, demonstrating superior antimicrobial action compared to standard antibiotics like penicillin .

- Chlamydia Inhibition : In an experimental setup involving HEp-2 cells infected with C. trachomatis, treatment with methyl 2-(2-bromophenoxy)acetate derivatives resulted in a marked reduction in inclusion size compared to untreated controls, indicating effective eradication of the pathogen without significant toxicity to host cells .

The biological activity of methyl 2-(2-bromophenoxy)acetate can be attributed to its ability to interact with specific cellular targets. Its structure allows it to penetrate cell membranes effectively, leading to alterations in cellular processes such as protein synthesis and cell division.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-bromophenoxy)acetate, and what experimental conditions are critical for high yields?

Methyl 2-(2-bromophenoxy)acetate is typically synthesized via multi-step procedures involving etherification and esterification. A standard approach involves:

- Step 1 : Reacting 2-bromophenol with a halogenated acetate (e.g., methyl chloroacetate) under basic conditions (e.g., K₂CO₃) to form the phenoxyacetate intermediate .

- Step 2 : Purification via recrystallization or column chromatography to isolate the product.

Critical parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Catalysts : Acidic catalysts (e.g., H₂SO₄) may enhance esterification efficiency .

- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Two-step etherification | K₂CO₃, DMF, 70°C, 12h | 65–75% | |

| One-pot synthesis | NaH, THF, reflux, 24h | 50–60% |

Q. What spectroscopic techniques are most effective for characterizing Methyl 2-(2-bromophenoxy)acetate?

Key analytical methods include:

- ¹H/¹³C NMR :

- Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 273 (C₉H₈BrO₃) .

- IR spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .

Advanced Research Questions

Q. How can catalytic systems be optimized for coupling reactions involving Methyl 2-(2-bromophenoxy)acetate?

Palladium catalysts (e.g., Pd(dppf)Cl₂) are critical for Suzuki-Miyaura or borylation reactions. Optimization strategies include:

- Ligand selection : Bulky ligands improve steric control, reducing side reactions .

- Solvent effects : Dioxane or THF enhances boronate ester formation .

- Temperature : Borylation reactions require 110°C for 24h to achieve >85% yield .

Example protocol for borylation:

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Contradictions in yields (e.g., 50% vs. 75%) often arise from:

- Purity of reagents : Trace moisture in DMF can hydrolyze intermediates, reducing yields .

- Workup protocols : Inadequate purification (e.g., skipping column chromatography) may leave unreacted starting materials .

- Catalyst deactivation : Pd catalysts may degrade if exposed to oxygen, necessitating rigorous inert conditions .

Q. Mitigation strategies :

- Replicate literature methods with strict control of anhydrous conditions.

- Use TLC or HPLC to monitor reaction progress and optimize quenching times .

Q. What are the emerging applications of Methyl 2-(2-bromophenoxy)acetate in biomedical research?

Advanced applications include:

- Drug delivery : The ester moiety facilitates prodrug synthesis, enabling controlled release of therapeutics .

- Enzyme studies : Its bromophenoxy group mimics tyrosine residues in kinase inhibition assays .

- Polymer chemistry : Serves as a monomer for synthesizing biodegradable polyesters with tunable hydrophobicity .

Q. What challenges arise in scaling up the synthesis of Methyl 2-(2-bromophenoxy)acetate?

Industrial-scale production faces hurdles such as:

- Heat management : Exothermic reactions require continuous flow reactors to maintain temperature control .

- Purification : Distillation under reduced pressure (≤0.1 mmHg) is needed to isolate high-purity product .

- Catalyst recovery : Heterogeneous catalysts (e.g., immobilized Pd) reduce costs and improve recyclability .

Q. How can computational modeling aid in predicting the reactivity of Methyl 2-(2-bromophenoxy)acetate?

Density Functional Theory (DFT) studies provide insights into:

Q. What are the best practices for handling and storing Methyl 2-(2-bromophenoxy)acetate to ensure stability?

- Storage : Keep at –20°C under inert gas (Ar/N₂) to prevent hydrolysis .

- Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to light .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Data Contradiction Analysis

Example : Conflicting yields in borylation reactions (88% in vs. failed reactions in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.